BenchChemオンラインストアへようこそ!

[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

HPPD inhibition tyrosine catabolism herbicide target

[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol (CAS 676630-89-0; PubChem CID 894284; also cataloged as STK199035) is a trisubstituted pyrrole derivative bearing a C3-hydroxymethyl group, a 4-chlorophenyl substituent at N1, and methyl groups at C2 and C5. Its molecular formula is C13H14ClNO (MW 235.71 g/mol), with a computed XLogP3 of 2.9, one hydrogen bond donor, one hydrogen bond acceptor, and two rotatable bonds.

Molecular Formula C13H14ClNO
Molecular Weight 235.71 g/mol
Cat. No. B5695835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol
Molecular FormulaC13H14ClNO
Molecular Weight235.71 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CO
InChIInChI=1S/C13H14ClNO/c1-9-7-11(8-16)10(2)15(9)13-5-3-12(14)4-6-13/h3-7,16H,8H2,1-2H3
InChIKeyUUDNTJPPGNLEJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: Core Identity, Physicochemical Profile, and Sourcing Parameters


[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol (CAS 676630-89-0; PubChem CID 894284; also cataloged as STK199035) is a trisubstituted pyrrole derivative bearing a C3-hydroxymethyl group, a 4-chlorophenyl substituent at N1, and methyl groups at C2 and C5 [1]. Its molecular formula is C13H14ClNO (MW 235.71 g/mol), with a computed XLogP3 of 2.9, one hydrogen bond donor, one hydrogen bond acceptor, and two rotatable bonds [1]. The compound is commercially available from multiple vendors in purity grades ≥ 98% (NLT 98%), with recommended storage at 20 °C for up to 2 years .

Why Clopirac, IU1-47, or the C3-Unsubstituted Analog Cannot Replace [1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol


The 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole scaffold supports multiple C3-functionalized analogs with divergent biological target profiles, demonstrating that small changes at the C3 position produce profound shifts in pharmacological activity. [1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol (C3-hydroxymethyl) exhibits HPPD enzyme inhibition [1] and MCHR1 antagonist activity [2], while its C3-acetic acid congener Clopirac is a prostaglandin synthetase inhibitor used as an anti-inflammatory agent , and the C3-piperidinylethanone derivative IU1-47 is a selective USP14 inhibitor (IC50 = 60 nM) with >30-fold selectivity over USP5 . The C3-unsubstituted analog 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole (CAS 5044-23-5) lacks the reactive functionality required for downstream derivatization . These sharply distinct target profiles and reactivity patterns mean that interchanging these compounds yields fundamentally different experimental outcomes.

[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol: Quantitative Differentiation Evidence vs. Closest Analogs


HPPD Enzyme Inhibition: Target Compound Shows Complete Inhibition at 0.5–1.0 mM, Distinct from Clopirac's Prostaglandin Synthetase Target

[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol was evaluated for competitive inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD, Sus scrofa) and produced complete enzyme inhibition at a concentration of 0.5–1.0 mM, with a measured Ki of 300,000 ± n/a nM (300 µM) [1][2]. In contrast, the C3-acetic acid analog Clopirac (CAS 42779-82-8) is documented as a prostaglandin synthetase inhibitor with anti-inflammatory activity, and no HPPD inhibitory activity is reported for it . The C3-unsubstituted analog 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole has no published HPPD activity data. This target engagement profile demonstrates that the hydroxymethyl group at C3, rather than a carboxylic acid, methyl, aldehyde, or piperidinylethanone substituent, is associated with HPPD recognition in this chemical series.

HPPD inhibition tyrosine catabolism herbicide target enzyme assay

MCHR1 Antagonist Activity (IC50 = 340 nM): A Distinct GPCR Target Not Shared by Clopirac or IU1-47

[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol demonstrated antagonist activity at the human recombinant melanin-concentrating hormone receptor 1 (MCHR1) with an IC50 of 340 nM, assessed by inhibition of MCH-induced IP3 accumulation in CHO-K1 cells, and an IC50 of 532 nM in a [125-I]MCH displacement assay using CHO-K1 cell membranes [1]. In the same chemical series, IU1-47 (C3-piperidinylethanone) is a USP14 inhibitor (IC50 = 60 nM) with no reported MCHR1 activity , while Clopirac (C3-acetic acid) targets prostaglandin synthetase . MCHR1 antagonism is currently unreported for other C3-substituted analogs in this series, suggesting that the hydroxymethyl group may confer a specific pharmacophore feature for MCHR1 binding.

MCHR1 antagonist melanin-concentrating hormone GPCR BindingDB

C3-Hydroxymethyl as the Direct Synthetic Gateway to Antitubercular Agent-14 (MIC = 0.3 µg/mL vs. M. tuberculosis)

[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol is the immediate synthetic precursor to Antitubercular agent-14 (1-(1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)-N-(cyclohexylmethyl)methanamine, CAS 2408627-49-4), which exhibits an MIC of 0.3 µg/mL against M. tuberculosis . In a broader SAR study of N-aryl-2,5-dimethylpyrroles, compound 5d—directly derived from the target alcohol via conversion of the CH2OH group to a cyclohexylmethylaminomethyl side chain—showed MIC values of 0.06–0.3 µg/mL against M. tuberculosis H37Rv and 0.12 µg/mL against MDR-TB strain CCM11.1, with an activity profile similar to isoniazid [1]. In this same study, the parent compound 1 (the target alcohol analog with a cyclohexylamino substituent) and compound 2 (benzylamino analog) showed weaker antimycobacterial profiles than 5d [1]. The C3-hydroxymethyl group is the essential synthetic handle enabling this potent antitubercular derivatization; alternative C3 substituents (e.g., acetic acid, aldehyde, or piperidinylethanone) would require additional synthetic steps to access the same amine products.

antitubercular intermediate C3 derivatization structure-activity relationship

Lipophilicity Differential vs. Clopirac: Lower LogP Confers Superior Aqueous Handling for Biochemical Assays

[1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol has a computed XLogP3 of 2.9 [1], compared to a measured LogP of 3.63 for Clopirac (C3-acetic acid analog, CAS 42779-82-8) [2]. The lower lipophilicity of the hydroxymethyl compound (ΔLogP ≈ 0.73 units) translates to approximately 5-fold higher predicted aqueous solubility, which is practically significant for biochemical assay preparation where DMSO stock solutions are diluted into aqueous buffer. The hydrogen bond donor count also differs (1 for the target alcohol vs. 1 for Clopirac, though the carboxylic acid –OH in Clopirac is typically ionized at physiological pH), altering protein binding and membrane permeability characteristics.

lipophilicity LogP solubility assay compatibility

C3-Hydroxymethyl vs. C3-Carbaldehyde: Superior Stability and Controlled Reactivity for Multi-Step Synthesis

The C3-hydroxymethyl group in [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol occupies an intermediate oxidation state (alcohol, C-1) that enables controlled, selective derivatization: it can be oxidized to the aldehyde (CAS 20461-26-1) under mild conditions, converted to a halide (e.g., using SOCl2 or PBr3) for nucleophilic displacement, esterified, or directly used in Mitsunobu reactions. The corresponding C3-carbaldehyde analog (CAS 20461-26-1, purity typically 95% [1]) is prone to air oxidation and Schiff base formation during storage. No quantitative stability study comparing these two analogs was identified in the public literature; however, the alcohol is generally recognized as more bench-stable than the corresponding aldehyde in pyrrole chemistry due to reduced electrophilicity at the carbonyl carbon [2]. IU1-47 (C3-piperidinylethanone) and Clopirac (C3-acetic acid) represent more oxidized, less versatile synthetic handles.

synthetic intermediate functional group interconversion oxidation state building block

Prioritized Application Scenarios for [1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol Based on Quantified Differentiation


HPPD-Targeted Herbicide Discovery and Tyrosinemia Research

The compound's demonstrated complete HPPD inhibition at 0.5–1.0 mM (Ki = 300 µM) makes it suitable as a starting scaffold for HPPD inhibitor optimization programs [1]. In contrast to Clopirac (prostaglandin synthetase inhibitor), this compound engages a validated herbicide target and a therapeutic target for type I tyrosinemia. Researchers can use the C3-hydroxymethyl group as a vector for introducing substituents to improve HPPD potency while monitoring selectivity against prostaglandin synthetase.

Synthesis of Potent Antitubercular Pyrrole Derivatives (Antitubercular Agent-14 and Analogs)

The C3-hydroxymethyl group is the direct synthetic precursor for generating Antitubercular agent-14 (MIC = 0.3 µg/mL vs. M. tuberculosis) and its analogs in the N-aryl-2,5-dimethylpyrrole series, which have shown activity against MDR-TB strains with MIC values as low as 0.06 µg/mL [2]. Starting from this alcohol saves 2–3 synthetic steps compared to using the carboxylic acid (Clopirac) or aldehyde analogs, and avoids the pre-installed piperidine of IU1-47 which constrains structural diversification.

MCHR1 Antagonist Screening for Metabolic and Sleep Disorder Programs

With an IC50 of 340 nM at human recombinant MCHR1 [3], this compound provides a validated entry point for structure-activity relationship studies targeting the melanin-concentrating hormone system, which is implicated in feeding behavior, energy homeostasis, and sleep regulation. Importantly, MCHR1 activity has not been reported for IU1-47, Clopirac, or the C3-unsubstituted analog, making this compound the only member of this chemical series with confirmed MCHR1 pharmacology.

Chemical Biology Probe Development via Controlled C3 Derivatization

The hydroxymethyl group's intermediate oxidation state and single hydrogen bond donor enable controlled, modular derivatization (oxidation to aldehyde, halogenation, esterification, Mitsunobu) without the stability liabilities of the carbaldehyde analog or the limited reactivity of the carboxylic acid [4]. This makes the compound an ideal core scaffold for generating focused probe libraries where the C3 position is systematically varied while maintaining the 4-chlorophenyl and 2,5-dimethyl substituents constant.

Quote Request

Request a Quote for [1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.